
Galunisertib
Vue d'ensemble
Description
Le galunisertib, également connu sous le nom de LY2157299, est un médicament expérimental à petite molécule développé par Eli Lilly. Il appartient à la catégorie des inhibiteurs du récepteur I du TGF-β (facteur de croissance transformant bêta). Son objectif principal est de bloquer la voie de signalisation du TGF-β, inhibant ainsi la croissance, l'invasion et la métastase tumorales .
Applications De Recherche Scientifique
Galunisertib has been investigated in clinical trials for several indications:
-
Hepatocellular Carcinoma (HCC): : this compound was evaluated in a phase II trial for the treatment of hepatocellular carcinoma (HCC), a common type of liver cancer. Its efficacy and safety were assessed, although detailed results are proprietary .
-
Other Tumor Types: : Beyond HCC, this compound has shown promise in studies related to myelodysplastic syndromes, glioblastoma, and other solid tumors .
Mécanisme D'action
Mode of Action
Galunisertib binds to the kinase domain of TGFβRI, thereby preventing the activation of TGF-β-mediated signaling pathways . It selectively inhibits the serine/threonine activity of the receptor, thereby preventing the phosphorylation of downstream proteins, SMAD2 and SMAD3 . This inhibition of TGF-β signaling can reverse TGF-β and regulatory T cell-mediated suppression of human T cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the TGF-β/SMAD signaling pathway . By inhibiting TGFβRI, this compound prevents the phosphorylation of SMAD2 and SMAD3, key proteins in the TGF-β signaling pathway . This inhibition disrupts the pathway, leading to a decrease in tumor growth, survival, and metastasis .
Result of Action
The molecular effects of this compound include the inhibition of TGF-β-induced SMAD phosphorylation, which leads to a decrease in the expression of fibrotic genes . On a cellular level, this compound has been shown to inhibit the proliferation of TGF-β-overexpressing tumor cells . It also promotes anti-tumor immunity, leading to durable, complete responses in some cases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. Studies have shown that the combination of this compound with PD-L1 blockade resulted in improved tumor growth inhibition and complete regressions in colon carcinoma models, demonstrating potential synergy when co-targeting TGFβ and PD-1/PD-L1 pathways . .
Analyse Biochimique
Biochemical Properties
Galunisertib interacts with the TGF-β receptor, a protein that plays a crucial role in many cellular processes . By inhibiting this receptor, this compound can modulate the biochemical reactions that are regulated by TGF-β signaling .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating TGF-β signaling pathways, which can impact gene expression and cellular metabolism . For instance, in cancer cells, this compound can inhibit cell proliferation and induce apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the TGF-β receptor, thereby inhibiting the receptor’s kinase activity . This inhibition prevents the downstream signaling of the TGF-β pathway, leading to changes in gene expression that can affect cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in the TGF-β signaling pathway, interacting with the TGF-β receptor . This interaction can affect metabolic flux and metabolite levels, as TGF-β signaling plays a role in regulating cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial aspects of its function. While specific transporters or binding proteins for this compound have not been identified, its ability to inhibit the TGF-β receptor suggests that it can reach different cellular compartments where this receptor is present .
Subcellular Localization
The subcellular localization of this compound likely depends on the localization of the TGF-β receptor, as this compound exerts its effects by binding to this receptor . The TGF-β receptor is present in various cellular compartments, suggesting that this compound can also localize to these areas to exert its effects .
Méthodes De Préparation
Voies de synthèse : La préparation synthétique du galunisertib implique plusieurs étapes. Bien que les détails exacts soient exclusifs, il est synthétisé par une combinaison de réactions de chimie organique. Les chercheurs ont optimisé sa structure pour améliorer ses propriétés pharmacologiques.
Conditions de réaction : Malheureusement, les conditions de réaction spécifiques pour la synthèse du this compound ne sont pas publiquement disponibles. Il est essentiel de noter que son développement a été guidé par une recherche scientifique rigoureuse et une optimisation.
Méthodes de production industrielle : Les méthodes de production à l'échelle industrielle du this compound sont des informations exclusives détenues par Eli Lilly. La synthèse à grande échelle implique probablement des processus efficaces et évolutifs pour répondre à la demande clinique.
Analyse Des Réactions Chimiques
Le galunisertib subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et conditions courantes utilisés dans ces réactions ne sont pas explicitement divulgués. Des chercheurs ont étudié son comportement in vitro et in vivo.
Produits principaux : Les produits principaux formés lors des réactions du this compound ne sont pas largement signalés. Des recherches supplémentaires sont nécessaires pour élucider les métabolites et les intermédiaires spécifiques.
4. Applications de recherche scientifique
Le this compound a été étudié dans des essais cliniques pour plusieurs indications :
-
Carcinome hépatocellulaire (CHC) : : Le this compound a été évalué dans un essai de phase II pour le traitement du carcinome hépatocellulaire (CHC), un type courant de cancer du foie. Son efficacité et sa sécurité ont été évaluées, bien que les résultats détaillés soient exclusifs .
-
Autres types de tumeurs : : Au-delà du CHC, le this compound a montré un potentiel prometteur dans des études relatives aux syndromes myélodysplasiques, aux glioblastomes et à d'autres tumeurs solides .
5. Mécanisme d'action
Le mécanisme d'action du this compound est centré sur l'inhibition du récepteur I du TGF-β (TGFBR1). En bloquant ce récepteur, il perturbe les voies de signalisation en aval impliquées dans la progression tumorale. Les cibles moléculaires et les voies exactes font l'objet de recherches continues.
Comparaison Avec Des Composés Similaires
Le caractère unique du galunisertib réside dans son inhibition du TGFBR1. Bien que d'autres composés puissent cibler des voies connexes, le profil spécifique du this compound le distingue. Malheureusement, une liste exhaustive de composés similaires n'est pas facilement disponible.
Activité Biologique
Galunisertib (LY2157299) is a selective small-molecule inhibitor of the transforming growth factor-beta receptor I (TGF-βRI), primarily investigated for its therapeutic potential in various cancers and fibrotic diseases. This article delves into the biological activity of this compound, summarizing key research findings, clinical trial results, and case studies that highlight its mechanism of action and efficacy.
This compound functions by inhibiting TGF-β signaling pathways, which are implicated in tumor progression, immune evasion, and fibrosis. By blocking TGF-βRI, this compound disrupts downstream signaling involving Smad proteins and NF-κB, leading to reduced inflammation and tumor growth.
Key Pathways Inhibited by this compound
- TGF-β Signaling : this compound significantly reduces the phosphorylation of Smad2/3, essential mediators in TGF-β signaling, thereby attenuating pro-fibrotic and pro-inflammatory responses in various tissues .
- NF-κB Activation : The compound also inhibits NF-κB activation, which is crucial for the expression of many pro-inflammatory cytokines. This inhibition leads to decreased levels of IL-1β, IL-6, and TNF-α in treated models .
Clinical Trials and Efficacy
This compound has been evaluated in several clinical trials, particularly focusing on hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC).
Phase 2 Study in HCC
In a Phase 2 trial involving 47 patients with advanced HCC:
- Dosing : Patients received either 80 mg or 150 mg of this compound twice daily.
- Outcomes : The median time to tumor progression was 4.1 months, with an overall survival (OS) median of 18.8 months for those on the higher dose. Notably, TGF-β1 responders exhibited longer OS compared to nonresponders (22.8 vs. 12.0 months; p = 0.038) .
Dose (mg) | Time to Tumor Progression (months) | Overall Survival (months) | Response Rate (%) |
---|---|---|---|
80 | Not specified | Not specified | Not specified |
150 | 4.1 | 18.8 | Partial response: 4.5 |
Combination Therapy with Nivolumab
A Phase Ib/II study assessed the safety and efficacy of this compound combined with nivolumab in patients with advanced solid tumors:
- Results : The combination was well tolerated with no severe adverse effects reported. In the NSCLC cohort, a confirmed partial response was observed in 24% of patients .
Case Studies and Preclinical Findings
Preclinical studies have demonstrated the effectiveness of this compound in various models:
- Acute Pancreatitis Model : In rat models of acute pancreatitis, treatment with this compound resulted in decreased severity of disease by inhibiting TGF-β signaling and reducing inflammatory cytokine levels .
- Myelofibrosis Models : this compound has shown promise in improving symptoms associated with myelofibrosis in mouse models by targeting ALK5 pathways .
Propriétés
IUPAC Name |
4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c1-13-4-2-5-18(25-13)21-20(19-6-3-11-27(19)26-21)15-9-10-24-17-8-7-14(22(23)28)12-16(15)17/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,23,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRXNBXKWIJUQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=C(C=CC5=NC=C4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220362 | |
Record name | Galunisertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
700874-72-2 | |
Record name | Galunisertib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=700874-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Galunisertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0700874722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galunisertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11911 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Galunisertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GALUNISERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OKH1W5LZE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.